Benzyl 3-chloro-5-hydroxybenzoate

Descripción general

Descripción

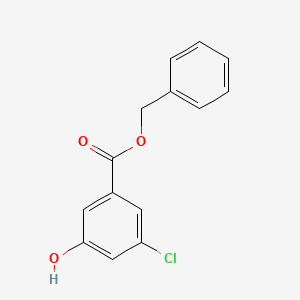

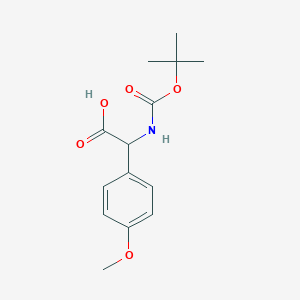

Benzyl 3-chloro-5-hydroxybenzoate is a compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is a white solid .

Molecular Structure Analysis

The molecular structure of Benzyl 3-chloro-5-hydroxybenzoate includes a total of 30 bonds, 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

Benzyl 3-chloro-5-hydroxybenzoate is a white solid . It has a molecular weight of 262.69 and a molecular formula of C14H11ClO3 .Aplicaciones Científicas De Investigación

Environmental Presence and Behavior

Parabens, including derivatives like Benzyl 3-chloro-5-hydroxybenzoate, are extensively used as preservatives across various products, leading to their ubiquitous presence in aquatic environments. Studies have shown that while wastewater treatments can effectively reduce paraben concentrations, these compounds persist at low levels in effluents and surface waters. The environmental fate of parabens is of interest due to their potential weak endocrine-disrupting effects. Chlorinated derivatives of parabens, formed through reactions with free chlorine, exhibit greater stability and persistence, raising concerns about their long-term environmental and health impacts (Haman et al., 2015).

Analytical Detection in Biological Samples

The development of sensitive analytical methods for detecting parabens, including Benzyl 3-chloro-5-hydroxybenzoate, in human milk exemplifies the concern over human exposure to these compounds. Advanced techniques enable the quantification of parabens at very low concentrations, indicating widespread exposure through consumer products (Ye et al., 2008).

Photodegradation and Environmental Removal

Research on the photodegradation of parabens, including Benzyl 3-chloro-5-hydroxybenzoate, highlights the effectiveness of advanced oxidation processes in removing these compounds from water. Studies demonstrate that ultraviolet radiation, especially when combined with hydrogen peroxide, can degrade parabens efficiently, leading to the formation of less harmful by-products. This suggests potential treatment strategies for mitigating paraben pollution in water bodies (Gmurek et al., 2015).

Synthesis and Applications in Materials Science

Innovative synthetic approaches have been developed for creating novel materials based on Benzyl 3-chloro-5-hydroxybenzoate derivatives. For instance, the synthesis of polymerizable benzoic acid derivatives leading to materials with unique properties, such as liquid crystalline phases, opens new avenues in material science and engineering (Kishikawa et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzyl 3-chloro-5-hydroxybenzoate is a potent, orally active and selective lactate receptor GPR81 agonist . GPR81, also known as HCAR1, is a receptor for lactate in the hydroxycarboxylic acid receptor family. It is involved in various physiological and pathological processes such as lipid metabolism and regulation of cell migration .

Mode of Action

The compound interacts with its target, the GPR81 receptor, by binding to it and activating it It is known that activation of gpr81 by agonists like benzyl 3-chloro-5-hydroxybenzoate can lead to various downstream effects, including inhibition of lipolysis .

Biochemical Pathways

Activation of GPR81 has been shown to inhibit the breakdown of fats (lipolysis), which could have significant effects on energy metabolism .

Pharmacokinetics

As an orally active compound, it is likely to be well-absorbed in the gastrointestinal tract

Result of Action

The molecular and cellular effects of Benzyl 3-chloro-5-hydroxybenzoate’s action are likely to be related to its role as a GPR81 agonist. By activating this receptor, the compound can inhibit lipolysis, potentially leading to changes in lipid metabolism and energy balance within the cell .

Propiedades

IUPAC Name |

benzyl 3-chloro-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGIACZNLMRJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592778 | |

| Record name | Benzyl 3-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-chloro-5-hydroxybenzoate | |

CAS RN |

245116-17-0 | |

| Record name | Benzyl 3-chloro-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1603387.png)